Indium--praseodymium (3/2)
Description
Indium-praseodymium oxide (In-Pr-O) is a ternary oxide semiconductor synthesized via an aqueous solution route, forming ultra-thin (~6 nm) crystalline films with near-atomic smoothness (root mean square roughness ~0.2 nm) . This material is engineered by doping praseodymium (Pr) into indium oxide (In₂O₃), leveraging Pr's unique properties to enhance the performance of thin-film transistors (TFTs). The incorporation of Pr into the In₂O₃ lattice preserves the native Bixbyite crystal structure of In₂O₃ due to the structural compatibility between Pr₂O₃ and In₂O₃, ensuring minimal defect formation .
Key properties of optimized In-Pr-O include:
- High mobility: 17.03 ± 1.19 cm²/Vs (for 5 mol% Pr doping) .
- Low off-state current: ~10⁻¹¹ A (vs. ~10⁻⁷ A for undoped In₂O₃) .
- Enhanced stability: Reduced threshold voltage (Vₜ) shifts under bias stress .
- Optical transparency: >80% transmittance in the visible spectrum, suitable for transparent electronics .
Pr doping suppresses oxygen vacancy-related defects through its low electronegativity (1.1 vs. In’s -0.34 V), and strong Pr–O bond strength (740 kJ/mol vs. In–O’s 320 kJ/mol) . These attributes make In-Pr-O a promising candidate for next-generation TFTs in display technologies.
Properties
CAS No. |
61642-32-8 |
|---|---|
Molecular Formula |
In3Pr2 |
Molecular Weight |
626.27 g/mol |
InChI |
InChI=1S/3In.2Pr |
InChI Key |
ICHMGCBGROTSPY-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Pr].[Pr] |
Origin of Product |
United States |
Preparation Methods
Solid-State Synthesis via Direct Alloying
Solid-state synthesis remains a foundational method for producing intermetallic compounds like In₃Pr₂. This approach involves the direct combination of indium (In) and praseodymium (Pr) metals under controlled atmospheric conditions.
Reaction Conditions and Parameters
Indium, a post-transition metal with a melting point of 156.6°C, and praseodymium, a rare-earth metal melting at 931°C, are combined in a 3:2 molar ratio. The process typically occurs in a vacuum or inert gas environment (e.g., argon) to prevent oxidation. The metals are heated to temperatures exceeding 950°C to facilitate alloying, followed by slow cooling to room temperature to ensure homogeneity.
Table 1: Solid-State Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Molar Ratio (In:Pr) | 3:2 |
| Reaction Atmosphere | Argon or Vacuum |
| Heating Temperature | 950–1,000°C |
| Cooling Rate | 2–5°C/min |
| Final Product Purity | ≥99.9% (metallic basis) |
Industrial-Scale Production
Industrial methods employ arc melting or induction melting to achieve large-scale production. These techniques allow for precise control over composition and minimize impurities. For example, arc melting under argon atmosphere ensures rapid melting and homogenization, while induction melting permits continuous processing for bulk material production.
Aqueous Solution Processing for Oxide Forms
Recent advancements in solution-based synthesis have enabled the fabrication of nanometer-thin In-Pr-O (indium–praseodymium oxide) layers, particularly for electronic applications such as thin-film transistors (TFTs).
Precursor Preparation and Deposition
Aqueous precursor solutions are prepared by dissolving indium nitrate hydrate (InN₃O₉·xH₂O) and praseodymium nitrate hydrate (PrN₃O₉·xH₂O) in deionized water. The Pr doping ratio (0–10 mol%) is adjusted by varying the precursor molarity. The solution is spin-coated onto substrates (e.g., SiO₂/Si), pre-baked at 150°C, and annealed at 350°C for 1 hour to form crystalline In-Pr-O films.
Table 2: Aqueous Synthesis Parameters and Film Properties
| Pr Doping (mol%) | Film Thickness (nm) | RMS Roughness (nm) | Bandgap (eV) |
|---|---|---|---|
| 0 | 5.74 ± 0.24 | 0.38 | 3.65 |
| 2 | 5.78 ± 0.21 | 0.29 | 3.72 |
| 5 | 5.83 ± 0.17 | 0.25 | 3.78 |
| 10 | 6.15 ± 0.19 | 0.22 | 3.85 |
Role of Praseodymium Doping
Praseodymium incorporation reduces oxygen vacancies due to its lower electronegativity (1.1 vs. In’s 1.78) and stronger Pr–O bond strength (740 kJ/mol vs. In–O’s 320 kJ/mol). This suppression enhances TFT performance, achieving mobilities of 17.03 ± 1.19 cm²/V·s at 10% Pr doping.
Comparative Analysis of Synthesis Methods
Solid-State vs. Solution-Based Routes
- Solid-State Alloying : Yields bulk intermetallic compounds but requires high energy input and controlled atmospheres. Limited to applications requiring metallic forms.
- Aqueous Processing : Enables ultrathin films (≈6 nm) with near-atomic smoothness (RMS ≈0.2 nm), ideal for optoelectronic devices. However, restricted to oxide forms.
Challenges and Optimizations
- Oxidation Control : Praseodymium’s tendency to oxidize necessitates inert conditions during solid-state synthesis.
- Precursor Stability : Aqueous routes require rigorous stirring and filtration to eliminate particulate contaminants.
- Annealing Effects : Optimal electrical properties are achieved at 350°C; higher temperatures risk Pr segregation.
Chemical Reactions Analysis
Oxidation Reactions
In₃Pr₂ exhibits distinct oxidation pathways due to Pr's stronger oxygen affinity compared to In.
Key Oxidation Pathways
Critical Data:
Reduction Reactions
In₃Pr₂ acts as a reducing agent in hydrogen-rich environments:
Hydrogen-Mediated Reduction
Kinetic Factors:
Substitution Reactions
Halogenation and chalcogen substitution dominate:
Halogenation Reactions
| Halogen | Products | Reaction Efficiency |
|---|---|---|
| Cl₂ gas | InCl₃, PrCl₃ | >90% at 300°C |
| F₂ gas | PrF₃, InF₃ | Limited by passivation layer formation |
Notable Behavior:
Aqueous Reactivity
In₃Pr₂ shows amphoteric behavior but resists rapid hydrolysis:
Acid/Base Reactions
| Medium | Reaction | Products |
|---|---|---|
| 6M HCl | Slow dissolution | Pr³⁺, In³⁺ chlorides |
| 15M HNO₃ | Passivation | Surface oxide layer (Pr₆O₁₁) |
| Alkaline solutions | Negligible reaction | – |
Hydrolysis Pathway:
2 In₃Pr₂ + 12 H₂O → 6 In(OH)₃ + 4 Pr(OH)₃ + 6 H₂↑
Comparative Reactivity
| Property | In₃Pr₂ | Pure In | Pure Pr |
|---|---|---|---|
| Oxidation onset temperature | 180°C | 400°C | 150°C |
| Halogenation rate (Cl₂) | Moderate | Slow | Rapid |
| Aqueous stability | High | Moderate | Low |
Research Advancements
Scientific Research Applications
Indium-praseodymium (3/2) is a chemical compound with diverse applications across various scientific and industrial fields. Its unique properties make it valuable in catalysis, bioimaging, medicine, and the production of high-performance materials.
Scientific Research Applications
Chemistry: Indium–praseodymium (3/2) serves as a catalyst in various chemical reactions, especially in organic synthesis, by providing an active surface that facilitates the conversion of reactants into products.
Biology: This compound is being researched for its potential in bioimaging and as a contrast agent in medical diagnostics. It enhances the contrast of images by interacting with biological tissues and emitting detectable signals.
Medicine: Indium–praseodymium (3/2) is valuable in radiopharmaceuticals for cancer treatment because of its ability to emit Auger electrons, which cause localized damage to cancer cells, leading to their destruction.
Industry: It is utilized in the production of high-performance magnets, optical devices, and electronic components. Praseodymium is also used in aircraft engines, hybrid car electric motors, generators, and studio lighting .
Praseodymium in Thin-Film Transistors (TFTs)
Praseodymium-doped indium zinc oxide (PrIZO) thin-film transistors are promising for applications in flat-panel displays . Praseodymium is considered a superior candidate for enhancing the electrical performance of indium oxide (In2O3) TFTs because it can suppress oxygen vacancy-related defects .
Praseodymium has a low standard electrode potential (−2.353 V), low electronegativity (1.1), and high Pr-O bonding (740 kJ/mol) . Praseodymium doping leads to a reduction in electron concentration due to the larger bandgap of Pr2O3, as well as a reduction in oxygen vacancy-related defects .
Praseodymium Oxide Applications
Praseodymium(III) oxide can be combined with silicon as a dielectric . Praseodymium-doped glass, known as didymium glass, has the ability to block infrared radiation, making it suitable for welding goggles . Praseodymium(III) oxide is also used to color ceramics and glass yellow . A mixed-valence compound of praseodymium, Pr6O11, is used for coloring ceramics .
Praseodymium Alloys
Praseodymium is used in pyrophoric alloys for lighter flints . When alloyed with magnesium, praseodymium creates a metal of high strength that can be used in aircraft engines .
Praseodymium and Ga-In Eutectic Alloys
Mechanism of Action
The mechanism by which indium–praseodymium (3/2) exerts its effects depends on its application:
Catalysis: In catalytic reactions, the compound facilitates the conversion of reactants to products by providing an active surface for the reaction to occur.
Bioimaging: In bioimaging, the compound enhances the contrast of images by interacting with biological tissues and emitting detectable signals.
Radiopharmaceuticals: In cancer treatment, the compound’s emission of Auger electrons causes localized damage to cancer cells, leading to their destruction.
Comparison with Similar Compounds
Key Differences :
- Defect Suppression : Pr doping reduces oxygen vacancies by ~27%, improving carrier concentration control and device stability .
- Electrical Performance : While undoped In₂O₃ exhibits higher mobility, its high off-state current and negative threshold voltage limit practical applications. In-Pr-O sacrifices some mobility (~40% reduction) for superior Iₒₙ/Iₒff ratios, positive Vₜ, and stress stability .
- Optical Properties : Pr doping widens the optical bandgap from 3.416 eV to 3.747 eV, enhancing transparency for UV-filtering applications .
Ga-Doped In₂O₃ (IGO)
However, Pr offers distinct advantages:
- Structural Compatibility : Unlike Ga-doped In₂O₃, Pr-doped In₂O₃ maintains the Bixbyite structure, avoiding lattice distortions .
- Bond Strength : Pr–O bonds (740 kJ/mol) are stronger than Ga–O bonds (~374 kJ/mol), leading to more effective oxygen vacancy suppression .
- Ga’s -0.53 V) provides better resistance to oxidation under bias stress .
Other Oxide Semiconductors (ZnO, ITO)
| Property | ZnO | ITO (In-Sn-O) | In-Pr-O |
|---|---|---|---|
| Mobility (cm²/Vs) | 1–10 | 10–30 | 17.03 ± 1.19 |
| Iₒₙ/Iₒff Ratio | ~10⁵ | ~10⁵ | ~10⁶ |
| Bandgap (eV) | 3.37 | 3.5–4.3 | 3.747 |
| Stability | Poor under humidity | Degrades at high temps | High (PBS/NBS stable) |
| Processing | High-temp annealing | Sputtering required | Aqueous solution |
Key Advantages of In-Pr-O :
- Low-Temperature Processing: In-Pr-O films are solution-processed at ambient conditions, unlike sputtered ITO or annealed ZnO .
- Superior Smoothness: Near-atomic roughness (~0.2 nm) ensures low interface trap states, outperforming polycrystalline ZnO and ITO .
- Scalability : Ultra-thin (~6 nm) films enable short-channel immunity in miniaturized devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
